Cas no 850933-33-4 (1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea)
1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea Chemical and Physical Properties
Names and Identifiers
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- 1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea
- 3-(2,5-dimethoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(3,4,5-trimethoxybenzyl)thiourea
- Thiourea, N'-(2,5-dimethoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-
- AKOS001494556
- 850933-33-4
- 3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
- F0591-0331
- 1-(2,5-DIMETHOXYPHENYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA
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- Inchi: 1S/C30H35N3O5S/c1-19-22(23-9-7-8-10-24(23)31-19)13-14-33(18-20-15-27(36-4)29(38-6)28(16-20)37-5)30(39)32-25-17-21(34-2)11-12-26(25)35-3/h7-12,15-17,31H,13-14,18H2,1-6H3,(H,32,39)
- InChI Key: UTFPNTXWSOWDKB-UHFFFAOYSA-N
- SMILES: N(CCC1C2=C(NC=1C)C=CC=C2)(CC1=CC(OC)=C(OC)C(OC)=C1)C(NC1=CC(OC)=CC=C1OC)=S
Computed Properties
- Exact Mass: 549.22974240g/mol
- Monoisotopic Mass: 549.22974240g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 39
- Rotatable Bond Count: 11
- Complexity: 748
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 109Ų
Experimental Properties
- Density: 1.247±0.06 g/cm3(Predicted)
- Boiling Point: 711.0±70.0 °C(Predicted)
- pka: 13.11±0.70(Predicted)
1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0591-0331-1mg |
1-(2,5-dimethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
850933-33-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| A2B Chem LLC | BA58476-1mg |
1-(2,5-dimethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
850933-33-4 | 1mg |
$245.00 | 2024-04-19 |
1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea
Comprehensive Analysis of 1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea (CAS No. 850933-33-4)
The compound 1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea (CAS No. 850933-33-4) is a thiourea derivative with a complex molecular structure. This synthetic organic compound has garnered significant attention in pharmaceutical research and medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple methoxy groups and an indole moiety in its structure makes it particularly interesting for drug discovery applications.
Recent studies have highlighted the growing interest in thiourea derivatives as potential therapeutic agents. Researchers are particularly focused on their enzyme inhibition properties and their role in signal transduction pathways. The compound 1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea is being investigated for its potential interactions with protein targets and its ability to modulate cellular processes. These investigations align with current trends in precision medicine and targeted therapy, which are among the most searched topics in biomedical research.
The structural complexity of this compound raises questions about its synthetic accessibility and structure-activity relationships (SAR). Many researchers are exploring efficient synthetic routes to produce this molecule with high yield and purity. The methoxy substitutions at different positions on the aromatic rings are believed to influence its pharmacokinetic properties, including solubility and membrane permeability. These aspects are crucial for its potential development as a bioactive compound.
In the context of drug design, the indole-containing thiourea scaffold present in this molecule is particularly noteworthy. Indole derivatives are known for their diverse biological activities, and their incorporation into thiourea frameworks often enhances their binding affinity to biological targets. The combination of 2,5-dimethoxyphenyl and 3,4,5-trimethoxyphenyl groups in this compound suggests potential interactions with aromatic binding pockets in proteins, a feature that is frequently explored in rational drug design strategies.
From a spectroscopic characterization perspective, this compound presents interesting challenges and opportunities. The presence of multiple methoxy groups would be expected to produce distinct patterns in NMR spectroscopy, while the thiourea linkage would be identifiable through IR spectroscopy. These analytical aspects are important for quality control in chemical synthesis and for verifying the structural integrity of the compound in research settings.
The physicochemical properties of 1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea are subjects of ongoing investigation. Researchers are particularly interested in its logP value, which would indicate its lipophilicity, and its hydrogen bonding capacity, both of which are critical factors in drug-likeness assessments. These properties are frequently searched topics in computational chemistry and molecular modeling communities.
In the broader context of chemical biology, compounds like 1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea serve as valuable chemical probes for studying biological systems. Their ability to interact with specific molecular targets makes them useful tools in mechanistic studies and pathway analysis. This application aligns with current interests in chemical genomics and systems biology approaches to understanding complex biological processes.
The safety profile and toxicological aspects of this compound are important considerations for its potential applications. While not classified as hazardous, proper handling procedures should be followed in laboratory settings, consistent with general chemical safety practices. Researchers are advised to consult relevant material safety data and conduct appropriate risk assessments when working with this compound.
From a patent landscape perspective, compounds with similar structures have been claimed in various intellectual property filings related to therapeutic applications. The specific structural features of 1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea may represent novel chemical space for further patent protection, particularly if unique biological activities are demonstrated.
In conclusion, 1-(2,5-dimethoxyphenyl)-3-2-(2-methyl-1H-indol-3-yl)ethyl-3-(3,4,5-trimethoxyphenyl)methylthiourea (CAS No. 850933-33-4) represents an interesting case study in medicinal chemistry and drug discovery. Its complex structure, combining indole and thiourea moieties with multiple methoxy substitutions, offers numerous possibilities for structure-activity optimization and potential therapeutic development. As research in this area continues to evolve, this compound may serve as a valuable lead structure for the development of novel bioactive molecules with specific target interactions.
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